molecular formula C16H22BrNO3S2 B2434561 5-bromo-N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-sulfonamide CAS No. 1797717-09-9

5-bromo-N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-sulfonamide

Cat. No.: B2434561
CAS No.: 1797717-09-9
M. Wt: 420.38
InChI Key: FMXWZUWYWAGZJN-UHFFFAOYSA-N
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Description

5-bromo-N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-sulfonamide is a complex organic compound that features a brominated thiophene ring, a sulfonamide group, and an adamantane derivative

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The adamantane moiety is known for its antiviral and neuroprotective properties, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-sulfonamide typically involves multiple steps:

    Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).

    Formation of Sulfonamide: The brominated thiophene is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide group.

    Adamantane Derivative Introduction: The final step involves the introduction of the 2-methoxyadamantan-2-yl group through a nucleophilic substitution reaction. This can be achieved by reacting the sulfonamide intermediate with 2-methoxyadamantane-2-methyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The sulfonamide group can be involved in oxidation and reduction reactions, potentially altering the compound’s reactivity and properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-sulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide and adamantane groups. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide: This compound shares the brominated thiophene core but differs in the substituent groups.

    2-bromo-5-methylthiophene: Another brominated thiophene derivative with different functional groups.

Uniqueness

The uniqueness of 5-bromo-N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-sulfonamide lies in its combination of a brominated thiophene ring, a sulfonamide group, and an adamantane derivative. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

5-bromo-N-[(2-methoxy-2-adamantyl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO3S2/c1-21-16(9-18-23(19,20)15-3-2-14(17)22-15)12-5-10-4-11(7-12)8-13(16)6-10/h2-3,10-13,18H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXWZUWYWAGZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNS(=O)(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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